molecular formula C11H11N5O3 B2839335 3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 318238-14-1

3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No. B2839335
CAS RN: 318238-14-1
M. Wt: 261.241
InChI Key: GAKBAILBUDCOTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the sequence of reactions. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Techniques such as mass spectrometry and infrared spectroscopy may be used to analyze the chemical properties of the compound .

Scientific Research Applications

    Applied Fields

    • Chromatography and Mass Spectrometry: Analytical and structural characterization of related compounds, including synthetic cannabinoids, can be performed using various techniques.
    • Food Safety: 3-methyl-butanoic acid, a compound related to our target molecule, serves as a specific volatile biomarker for detecting Staphylococcus aureus in pork.
    • Materials Science : (3-Methylaminopropyl)trimethoxysilane acts as a coupling agent and adhesion promoter .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. Information on safety and hazards is crucial for handling and disposing of the compound safely .

properties

IUPAC Name

3-(methylamino)-4-nitro-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-12-10-9(16(18)19)7-15(14-10)11(17)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKBAILBUDCOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide

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